

# ACP-319: A Technical Overview of a Second-Generation PI3K $\delta$ Inhibitor

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## Compound of Interest

Compound Name: ACP-319

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## Introduction

**ACP-319**, also known as AMG-319, is a second-generation, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies. By selectively targeting PI3K $\delta$ , which is preferentially expressed in hematopoietic cells, **ACP-319** aimed to provide a more targeted therapeutic approach with potentially fewer off-target effects compared to broader PI3K inhibitors.

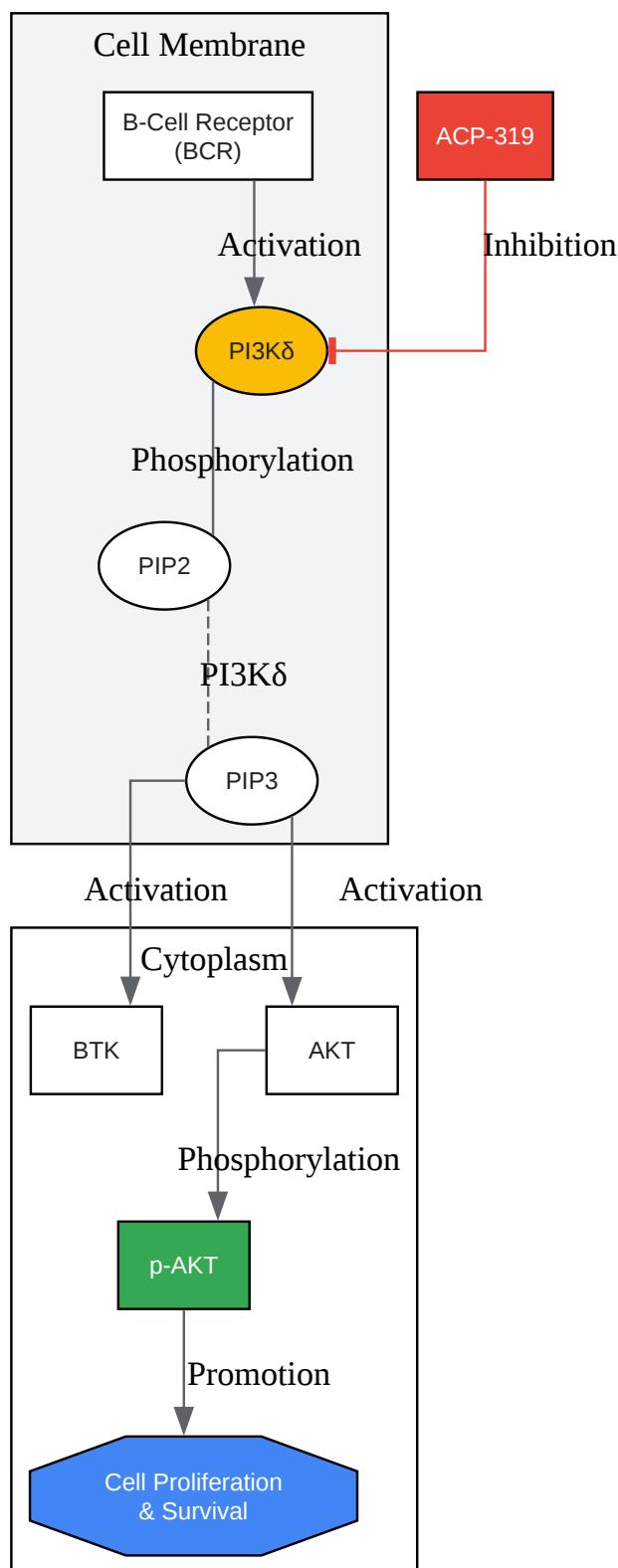
Preclinical and clinical investigations of **ACP-319** have primarily focused on its potential in hematological cancers, particularly in combination with other targeted agents like the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib. While the combination has shown clinical activity, further development of **ACP-319** is not currently planned.<sup>[1][2]</sup> This technical guide provides a comprehensive summary of the available preclinical and clinical data on **ACP-319**, with a focus on its mechanism of action within the PI3K pathway, and details the experimental findings from key studies.

## The PI3K Signaling Pathway and ACP-319's Mechanism of Action

The B-cell receptor (BCR) signaling pathway is fundamental for the development, survival, and activation of B-lymphocytes. Upon antigen binding, the BCR initiates a signaling cascade involving multiple kinases. One of the key downstream pathways activated is the PI3K pathway.

As illustrated in the diagram below, the activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as protein kinase B) and Bruton's tyrosine kinase (BTK). The activation of Akt, in turn, promotes cell survival and proliferation by phosphorylating a variety of substrates.

**ACP-319** selectively inhibits the PI3K $\delta$  isoform, thereby blocking the conversion of PIP2 to PIP3. This inhibition leads to a reduction in the phosphorylation and activation of Akt (p-Akt), a key pharmacodynamic marker of PI3K pathway inhibition.[\[1\]](#)[\[3\]](#)



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**Diagram 1:** Simplified PI3K signaling pathway and the inhibitory action of **ACP-319**.

# Preclinical Evaluation of ACP-319

Preclinical studies have been instrumental in defining the activity of **ACP-319**, both as a single agent and in combination with other targeted therapies. These studies have utilized various in vitro and in vivo models of B-cell malignancies.

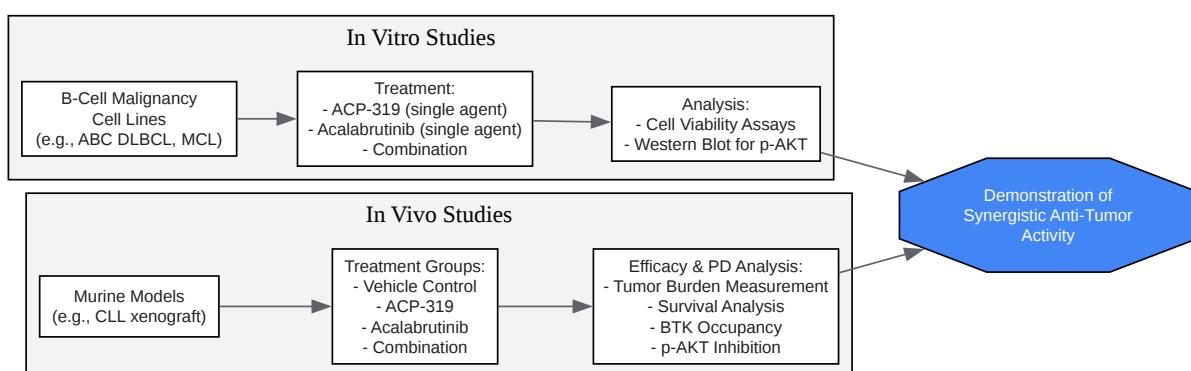
## In Vitro Activity

In preclinical models of aggressive lymphomas, **ACP-319** demonstrated activity in activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL), mantle cell lymphoma (MCL), and marginal zone lymphoma cell lines.<sup>[4][5]</sup> A key finding from these studies was the synergistic effect observed when **ACP-319** was combined with the BTK inhibitor acalabrutinib.<sup>[4][5]</sup> This combination led to a more potent downregulation of p-AKT compared to either agent alone.<sup>[3]</sup>

## In Vivo Animal Models

The efficacy of **ACP-319** has been evaluated in murine models of chronic lymphocytic leukemia (CLL) and aggressive lymphomas.<sup>[4][6]</sup> In a CLL mouse model, the combination of acalabrutinib and **ACP-319** resulted in a significant reduction in tumor burden in the peripheral blood and spleen, and a notable extension in survival compared to single-agent therapy.<sup>[6][7]</sup> Similarly, in vivo experiments with ABC DLBCL and MCL xenografts confirmed the anti-tumor effects of single-agent **ACP-319**, with enhanced benefit observed with the combination therapy.

<sup>[4]</sup>



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**Diagram 2:** Generalized workflow for preclinical evaluation of **ACP-319**.

## Clinical Investigation of ACP-319

The primary clinical evaluation of **ACP-319** was a Phase 1/2 study (NCT02328014) that assessed its safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in combination with acalabrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NHL).<sup>[1]</sup>

## Study Design and Pharmacokinetics

The study consisted of a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).

[1] In the dose-escalation phase, patients received acalabrutinib 100 mg twice daily with escalating doses of **ACP-319** (25, 50, and 100 mg twice daily).<sup>[8]</sup> The maximum tolerated dose (MTD) for **ACP-319** was established at 50 mg twice daily in combination with acalabrutinib.<sup>[1]</sup>

Pharmacokinetic analysis showed that **ACP-319** exposure increased in a dose-proportional manner.<sup>[1][8]</sup> Pharmacodynamic assessments revealed that the inhibition of phospho-AKT was dose-dependent, supporting the 50 mg twice-daily dose.<sup>[1]</sup>

## Clinical Efficacy

The combination of acalabrutinib and **ACP-319** demonstrated clinical activity, particularly in patients with the non-germinal center B-cell (non-GCB) subtype of DLBCL.<sup>[1]</sup>

Efficacy Endpoint	Non-GCB DLBCL (n=16)	GCB DLBCL (n=9)
Overall Response Rate (ORR)	63% <sup>[1][8]</sup>	0% <sup>[1][8]</sup>
Complete Response (CR) Rate	25% <sup>[1][8]</sup>	0% <sup>[1][8]</sup>
Median Duration of Response	8.2 months <sup>[2]</sup>	Not Applicable
Median Progression-Free Survival (PFS)	5.5 months <sup>[2]</sup>	1.7 months <sup>[2]</sup>

Table 1: Efficacy Outcomes in DLBCL Patients from the Phase 1/2 Study (Part 2).<sup>[1][2][8]</sup>

## Safety and Tolerability

The combination of acalabrutinib and **ACP-319** was associated with manageable adverse events (AEs).[8] However, treatment-limiting toxicities were observed, most notably hepatotoxicity (increased AST/ALT).[1][8]

Adverse Event (Any Grade, $\geq 40\%$ )	Frequency	Grade $\geq 3$ Frequency
Increased AST	48%[8]	28%[8]
Increased ALT	52%[8]	20%[8]
Diarrhea	52%[8]	12%[8]
Fatigue	40%[8]	0%[8]
Rash	40%[8]	12%[8]

Table 2: Common Adverse Events in the Phase 1/2 Study.[8]

Dose-limiting toxicities included maculopapular rash, febrile neutropenia, diarrhea, and pneumonitis.[1][8] Adverse events led to the discontinuation of **ACP-319** in 33% of patients in Part 2 of the study.[1]

## Experimental Protocols

Detailed experimental protocols for the studies involving **ACP-319** are proprietary. However, based on the publications, the following outlines the general methodologies employed.

## Western Blotting for Phospho-AKT

- Cell Lysis: B-cell lymphoma cell lines were treated with **ACP-319**, acalabrutinib, the combination, or a vehicle control (DMSO) for specified durations (e.g., 4 and 24 hours).[3] Following treatment, cells were lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Protein Quantification: The total protein concentration of the lysates was determined using a standard assay (e.g., BCA assay).

- SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phospho-AKT (p-AKT), total AKT, and a loading control (e.g., Vinculin).<sup>[3]</sup>
- Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Xenograft Studies

- Cell Implantation: An appropriate number of human B-cell lymphoma cells (e.g., ABC DLBCL or MCL cell lines) were subcutaneously or intravenously injected into immunodeficient mice.
- Tumor Growth and Treatment Initiation: Tumors were allowed to establish to a predetermined size. The mice were then randomized into treatment groups: vehicle control, **ACP-319**, acalabrutinib, and the combination of **ACP-319** and acalabrutinib.
- Drug Administration: The drugs were administered orally at specified doses and schedules.
- Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal survival was monitored daily.
- Pharmacodynamic Analysis: At the end of the study, tumors and/or relevant tissues were collected for analysis of downstream signaling pathway modulation (e.g., p-AKT levels by Western blot or immunohistochemistry) and BTK occupancy.

## Conclusion

**ACP-319** is a selective PI3K $\delta$  inhibitor that has demonstrated preclinical and clinical activity against B-cell malignancies, particularly when used in combination with the BTK inhibitor acalabrutinib. Its mechanism of action through the inhibition of the PI3K/AKT signaling pathway is well-supported by pharmacodynamic data. While the observed clinical efficacy in non-GCB DLBCL was promising, the development of **ACP-319** has been discontinued, likely due to a

combination of factors including the toxicity profile and the evolving therapeutic landscape. The data gathered from the investigation of **ACP-319** nonetheless provides valuable insights into the therapeutic potential and challenges of targeting the PI3K $\delta$  pathway in hematological cancers.

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